Benzyl formate

概要

説明

安息香酸ベンジルは、ギ酸ベンジルエステルとしても知られており、分子式がC8H8O2の有機化合物です。無色から淡黄色の液体で、心地よい果実様の香りがします。この化合物は、その甘い花の香りのため、香料や香辛料業界で広く使用されています。

2. 製法

合成経路と反応条件: 安息香酸ベンジルは、ベンジルアルコールとギ酸のエステル化によって合成することができます。一般的な方法の1つは、硫酸などの触媒の存在下で、ギ酸とベンジルアルコールの混合物を加熱することです。反応は次のように進行します。

C6H5CH2OH+HCOOH→C6H5CH2OCHO+H2O

工業的生産方法: 工業的には、安息香酸ベンジルは、ギ酸と過剰量のベンジルアルコールの混合物を、酸化トリウムまたは酸化チタンなどの触媒の存在下で高温に通すことによって製造されることが多いです {_svg_1}.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl formate can be synthesized through the esterification of benzyl alcohol with formic acid. One common method involves heating a mixture of formic acid and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

C6H5CH2OH+HCOOH→C6H5CH2OCHO+H2O

Industrial Production Methods: In industrial settings, this compound is often produced by passing a mixture of formic acid and excess benzyl alcohol over a catalyst such as thorium dioxide or titanium dioxide at elevated temperatures .

化学反応の分析

Hydrolysis Reactions

Benzyl formate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and formic acid (or its conjugate base).

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution .

Photochemical Degradation

UV irradiation induces degradation through reactive species generation, with intermediates identified via LC-Q-TOF/MS and GC-MS :

-

Degradation Pathways :

Oxidative Cleavage

This compound reacts with oxidative agents to cleave the ester bond or modify the benzyl group:

-

Notable Reaction : Ozonolysis cleaves the benzyl-oxygen bond, yielding aromatic aldehydes and carboxylic acids .

Hydrogenolysis

Catalytic hydrogenation removes the benzyl group, a common deprotection strategy:

| Catalyst | Conditions | Products | Efficiency |

|---|---|---|---|

| Pd/C + H₂ (1 atm) | EtOH, 25°C | Formic acid + Toluene | >95% yield |

| Pd/C + Formic Acid | Transfer hydrogenation | Formic acid + Benzyl alcohol | Rapid deprotection |

Esterification and Transesterification

This compound participates in acyl transfer reactions:

Radical-Mediated Reactions

This compound reacts in radical chain processes:

| Initiation System | Products | Application |

|---|---|---|

| UV/H₂O₂ | Benzyl radicals + CO₂ | Advanced oxidation processes |

| Fe³⁺/S₂O₈²⁻ | Fragmentation products | Wastewater treatment |

-

Pathway : Homolytic cleavage of the ester bond generates benzyl and formate radicals, which recombine or oxidize further .

Reactions with Nucleophiles

This compound reacts with amines and hydrazines:

| Nucleophile | Conditions | Products | Reference |

|---|---|---|---|

| Hydrazine | EtOH, reflux | Benzylhydrazine + Formic acid | Patent CN101250140A |

| Ammonia | High pressure | Benzylamide derivatives | Limited data |

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

科学的研究の応用

Chemical Properties and Structure

- Molecular Weight : 136.15 g/mol

- CAS Number : 104-57-4

- IUPAC Name : Benzyl formate

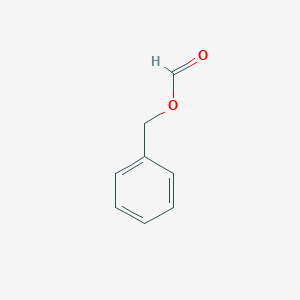

- Structure :

This compound is characterized by its almond, apricot, and black tea flavor notes, making it a valuable compound in the flavor and fragrance industry .

Applications in Food Flavoring

This compound is widely used in the food industry as a flavoring agent due to its pleasant aroma and taste profile. It is found naturally in various fruits and beverages, such as:

- Coffee

- Sour cherries

- Black tea

- Yellow passion fruit

Flavor Profile Enhancement

In food technology, this compound contributes to the complexity of flavors. For instance, it is used to enhance the flavor profiles of fruit-flavored products by providing a sweet and fruity note. Its role in Maillard reactions during cooking processes also adds depth to various culinary applications .

Applications in Perfumery

In the fragrance industry, this compound serves as a fixative and aroma compound. Its sweet floral scent makes it suitable for:

- Perfumes : Used as a base note to provide longevity to fragrances.

- Cosmetics : Incorporated into lotions and creams for scent enhancement.

The compound's ability to blend well with other aromatic compounds allows perfumers to create complex scent profiles that appeal to consumers .

Chemical Synthesis Applications

This compound is utilized in organic synthesis as a precursor for various chemical reactions. Its properties make it an effective reagent in:

- Synthesis of Benzyl Alcohol : By hydrolysis or reduction processes.

- Formation of Other Esters : It can be transformed into more complex esters used in pharmaceuticals and agrochemicals.

Recent studies have explored its use as a carbon monoxide source in synthetic pathways, demonstrating its versatility in chemical manufacturing .

Case Study 1: Flavor Enhancement in Beverages

A study conducted on coffee products revealed that the addition of this compound significantly improved the sensory attributes of brewed coffee. The compound contributed to a more rounded flavor profile and enhanced aromatic qualities, making it a popular choice among beverage manufacturers .

Case Study 2: Perfume Formulation

A leading perfume manufacturer incorporated this compound into their floral fragrance line. The compound acted as a fixative that prolonged the scent's longevity on the skin while adding a sweet undertone that complemented other floral notes. Consumer feedback indicated a preference for fragrances containing this compound due to their lasting power .

作用機序

安息香酸ベンジルの作用機序は、さまざまな分子標的や経路との相互作用を伴います。たとえば、生物学的システムでは、安息香酸ベンジルはエステラーゼによって加水分解され、ベンジルアルコールとギ酸を生成することができます。 ベンジルアルコールはその後、さらなる代謝変換を受ける可能性があり、ギ酸はさまざまな生化学的経路に関与することができます .

類似化合物との比較

安息香酸ベンジルは、次のようなギ酸のエステルである他の化合物と比較することができます。

ギ酸フェニル: 構造は似ていますが、ベンジル基の代わりにフェニル基を持っています。

ギ酸フェネチル: フェネチル基を含んでおり、異なる芳香族プロファイルを備えています。

ギ酸アニシル: アニシル基を特徴とし、独特の香りを生み出します。

独自性: 安息香酸ベンジルは、その特定の芳香族プロファイルにより、香料や香辛料業界で高く評価されています。 その化学反応性により、有機合成や工業プロセスにおいて多様な用途が可能です .

生物活性

Benzyl formate, also known as phenylmethyl formate, is an organic compound with the chemical formula and CAS number 104-57-4. It is classified as a benzyloxycarbonyl and has been studied for various biological activities, including its potential applications in pharmacology and as a food additive. This article provides a detailed overview of the biological activity of this compound, highlighting its synthesis, metabolic pathways, and relevant case studies.

This compound is synthesized through the esterification of benzyl alcohol with formic acid. The reaction typically requires an acid catalyst and can be represented by the following equation:

The compound appears as a colorless liquid with a pleasant aroma, commonly used in the food industry as a flavoring agent.

2. Antioxidant Properties

This compound has shown potential antioxidant properties in various studies. For instance, compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress markers. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

3. Neuroprotective Effects

In vitro assays have indicated that benzyl derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. While specific data on this compound's AChE inhibition is sparse, related compounds have demonstrated significant inhibitory activities at nanomolar concentrations . This suggests that this compound may possess neuroprotective effects worth exploring further.

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of various benzyl derivatives found that certain compounds exhibited significant AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. While this compound was not directly tested, its structural analogs showed IC50 values as low as 7.5 nM against AChE, indicating potential for further research into its efficacy .

特性

IUPAC Name |

benzyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWQUFXKFGHYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059298 | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with an intense pleasant, floral-fruity odour | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.092 | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-57-4 | |

| Record name | Benzyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl formate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GJF97O0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common method for synthesizing benzyl formate?

A1: this compound can be synthesized in a one-step process by reacting hydrazine hydrate with dimethyl carbonate to form hydrazine methyl formate. Without separating this intermediate, benzyl alcohol is added along with a catalyst to produce this compound. This method boasts simplicity, high yield and purity, and cost-effectiveness. []

Q2: Can you describe alternative synthetic routes for this compound?

A2: Beyond the hydrazine route, this compound can be produced via reactions of substituted or unsubstituted benzyl halides with alkali or alkaline earth metal formates. These reactions can be optimized with catalysts for high yields. [] Another method employs nickel (0) nanoparticles immobilized on amine-functionalized mesoporous SBA-15, catalyzing the reaction between benzyl halides and CO2 as a C1 source. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.

Q4: How can this compound be characterized using spectroscopic techniques?

A4: While specific spectroscopic data is limited in the provided research, this compound can be characterized using various techniques:

Q5: What are some of the applications of this compound?

A5: this compound is primarily known for its fragrance properties. It's used as an ingredient in various products like perfumes, cosmetics, and soaps, contributing to a pleasant, sweet, fruity aroma. [, , ]

Q6: How does the structure of this compound influence its volatility?

A6: Studies show that increasing the hydrophobicity of this compound analogs (e.g., benzyl acetate, benzyl propionate) leads to stronger control of volatility by Pluronic P-85, a surfactant. This suggests that the hydrophobic benzene ring contributes significantly to its overall volatility. []

Q7: Has this compound demonstrated any biological activity?

A7: Interestingly, a study investigated the antimicrobial potential of Picrorhiza kurroa extract, which contains this compound. While picroside-1 was identified as the primary bioactive compound, the presence of this compound within the extract suggests possible synergistic effects warranting further investigation. []

Q8: Are there any known instances of this compound undergoing thermal decomposition, and what are the products?

A8: Research indicates that this compound undergoes thermal decomposition. When heated to 98°C, it decomposes into toluene, bibenzyl, phenylacetaldehyde, formic acid, and (benzyloxy)methyl formate. Interestingly, when chlorinated solvents are used, benzyl chloride is also produced. Lower temperature decomposition (37°C) yields similar products, with the addition of this compound. []

Q9: Does strain hardening of metal surfaces influence the lubricating properties of this compound?

A9: Surprisingly, studies show that strain hardening can reduce the friction coefficient of iron when lubricated with this compound, unlike some other benzyl compounds. This suggests that this compound might interact uniquely with strained metal surfaces. []

Q10: What information is available regarding the safety of this compound for human use?

A10: Several organizations have conducted safety assessments on this compound:

- RIFM (Research Institute for Fragrance Materials): They have published a safety assessment specifically for this compound. []

- Fragrance Material Review on this compound: This review likely provides insights into its safe use in fragrances. []

- Photochemical Degradation and Toxicity Assessment: This research likely investigated the breakdown of this compound in the environment and assessed its potential toxicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。